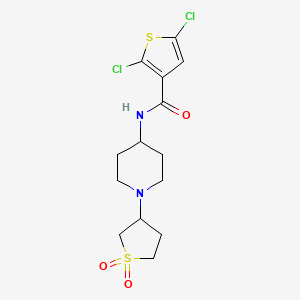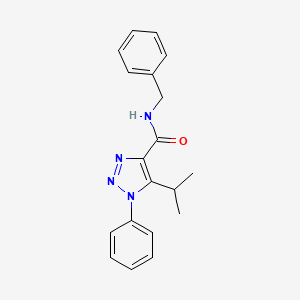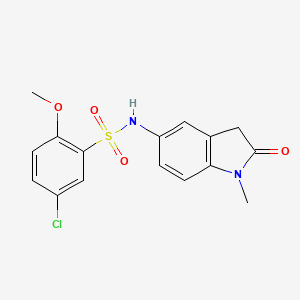![molecular formula C15H18N2O B2445994 N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide CAS No. 2305423-59-8](/img/structure/B2445994.png)
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide, also known as DIM-2-Eno, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide involves the inhibition of NF-κB signaling pathway, which is known to regulate the production of pro-inflammatory cytokines and promote cell survival in cancer cells. N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide inhibits the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in inflammation, cell survival, and apoptosis. N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has also been shown to regulate the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide in lab experiments is its ability to selectively target the NF-κB signaling pathway, which is known to play a critical role in several diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide. One of the areas of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of novel targets of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the development of new analogs of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide with improved pharmacological properties is an area of active research.
Méthodes De Synthèse
The synthesis of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide involves the reaction between 1,5-dimethylindole and acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
IUPAC Name |
N-[1-(1,5-dimethylindol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-5-15(18)16-11(3)13-9-17(4)14-7-6-10(2)8-12(13)14/h5-9,11H,1H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTHQSPSTKKKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C(C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)




![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2445929.png)


![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2445932.png)
![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2445933.png)
